3-Amino-5-fluoro-4-iodobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-fluoro-4-iodobenzotrifluoride is an organic compound with the molecular formula C7H4F3IN It is a derivative of benzotrifluoride, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-4-iodobenzotrifluoride typically involves the introduction of fluorine, iodine, and amino groups onto a benzotrifluoride scaffold. One common method starts with iodobenzene as the starting material. The fluorine and amino groups are introduced through fluorination and amination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process often requires stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure the desired product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-fluoro-4-iodobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-fluoro-4-iodobenzotrifluoride has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Amino-5-fluoro-4-iodobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in hydrophobic interactions, and the iodo group can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-iodobenzotrifluoride: Similar structure but lacks the fluoro group.
4-Iodobenzotrifluoride: Lacks both the amino and fluoro groups.
3-Fluoro-4-iodobenzotrifluoride: Lacks the amino group.
Uniqueness
3-Amino-5-fluoro-4-iodobenzotrifluoride is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H4F4IN |
---|---|
Molekulargewicht |
305.01 g/mol |
IUPAC-Name |
3-fluoro-2-iodo-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F4IN/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
InChI-Schlüssel |
CYMJXLZPBIBSRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)I)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.